A-438079 vs. A-740003: Human P2X7 Potency Comparison for Species-Appropriate Study Design
In a head-to-head comparison of P2X7 antagonist potency at the human recombinant receptor, A-438079 (2-(4-Chloro-2-methoxyphenyl)benzoic acid) exhibits an IC50 of 123 nM when assessed for inhibition of BzATP-induced calcium influx in HEK293 cells [1]. This is approximately 3.1-fold less potent than the commonly used alternative A-740003, which has a reported IC50 of 40 nM in a comparable human P2X7 calcium flux assay [2]. This quantifiable difference in potency is critical for determining the appropriate concentration range for target engagement in human cell-based models and for interpreting efficacy data.
| Evidence Dimension | In vitro potency at human recombinant P2X7 receptor |
|---|---|
| Target Compound Data | IC50 = 123 nM |
| Comparator Or Baseline | A-740003, IC50 = 40 nM |
| Quantified Difference | A-740003 is 3.1-fold more potent (123 nM / 40 nM) |
| Conditions | HEK293 cells expressing human recombinant P2X7 receptor; inhibition of BzATP-induced calcium flux |
Why This Matters
This data allows researchers to select the compound with the potency profile most suitable for their specific experimental design, whether a moderate-affinity probe like A-438079 or a high-affinity probe like A-740003 is required.
- [1] BindingDB BDBM50410955. A-438079 (CHEMBL377219) Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells. IC50: 123 nM. Retrieved from http://ww.w.bindingdb.org View Source
- [2] InVivoChem. A-740003. IC50 values for human and rat P2X7 receptors are 40 nM and 18 nM, respectively. Retrieved from https://www.invivochem.cn View Source
